

Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A comprehensive review of clinical trial data indicates that lasmiditan, a selective serotonin 5-HT_{1F} receptor agonist, offers a viable therapeutic alternative for migraine patients who have previously failed to respond to triptan medications. This guide provides a detailed comparison of lasmiditan's efficacy with other treatment options for this patient population, supported by experimental data from pivotal clinical trials.

For researchers, scientists, and drug development professionals, understanding the clinical performance of novel migraine therapies in specific patient subgroups is crucial. This document synthesizes the available evidence on lasmiditan's efficacy in triptan non-responders, presenting quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.

Comparative Efficacy in Triptan Non-Responders

Clinical trial data from post-hoc analyses of the SAMURAI and SPARTAN studies, as well as the CENTURION study, have consistently shown that lasmiditan is effective in treating acute migraine in patients with a history of insufficient response to triptans.^{[1][2]} A network meta-analysis has also compared lasmiditan with other novel acute migraine treatments, the gepants (rimegepant and ubrogepant), in this patient population.^[3]

Treatment	Dose	2-Hour Pain Freedom	2-Hour Most Bothersome Symptom (MBS) Freedom	Study (Triptan Non-Responder Subgroup Analysis)
Lasmiditan	100 mg	Odds Ratio: 4.5 (vs. placebo)	Odds Ratio: 3.2 (vs. placebo)	SAMURAI & SPARTAN (pooled analysis) [1]
Lasmiditan	200 mg	Statistically significant improvement vs. placebo	Statistically significant improvement vs. placebo	SAMURAI & SPARTAN (pooled analysis) [1]
Lasmiditan	100 mg	Statistically significant improvement vs. placebo	Statistically significant improvement vs. placebo	CENTURION[4] [5]
Lasmiditan	200 mg	Statistically significant improvement vs. placebo	Statistically significant improvement vs. placebo	CENTURION[4] [5]
Rimegepant	75 mg	20.6% (vs. 11.8% for placebo)	38.0% (vs. 23.5% for placebo)	Pooled analysis of 3 Phase 3 trials[6]
Ubrogepant	50 mg	16% (vs. 8% for placebo)	36% (vs. 23% for placebo)	ACHIEVE I & II (pooled analysis) [7]

A network meta-analysis of five randomized controlled trials concluded that lasmiditan, rimegepant, and ubrogepant are all effective for the acute treatment of migraine in triptan-insufficient responders.[3] While no statistically significant differences in efficacy outcomes were observed among the three agents, lasmiditan 200 mg showed the highest probability for achieving two-hour pain freedom and pain relief.[3]

Experimental Protocols

The efficacy of lasmiditan in triptan non-responders has been primarily evaluated through pre-specified and post-hoc analyses of three key Phase 3 clinical trials: SAMURAI, SPARTAN, and CENTURION.

SAMURAI and SPARTAN Trials (Pooled Analysis)

- Study Design: These were randomized, double-blind, placebo-controlled trials.[\[8\]](#)
- Patient Population: Adults with a history of 3 to 8 migraine attacks per month.[\[9\]](#) The triptan non-responder subgroup was identified post-hoc based on patient-reported poor or no response to a triptan for their most recent migraine attack prior to the study.[\[8\]](#)
- Intervention: Patients were randomized to receive lasmiditan (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo to treat a single migraine attack of moderate to severe intensity.[\[8\]](#)
- Primary Endpoints:
 - Pain freedom at 2 hours post-dose (defined as a reduction of moderate or severe headache pain to no pain).[\[8\]](#)
 - Freedom from the most bothersome symptom (MBS) at 2 hours post-dose (MBS was self-identified by patients from nausea, photophobia, or phonophobia).[\[8\]](#)

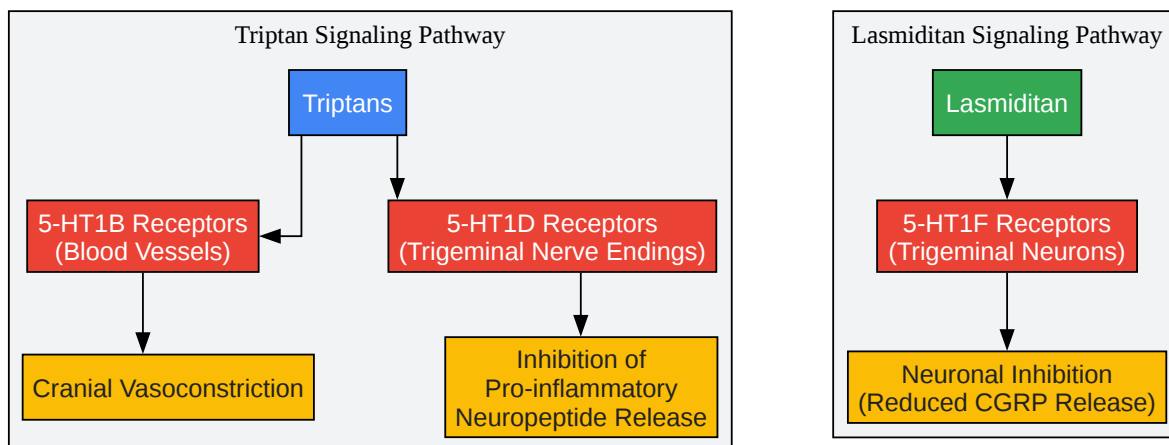
CENTURION Trial

- Study Design: A randomized, double-blind, placebo-controlled study designed to assess the consistency of lasmiditan's effect over four migraine attacks.[\[5\]](#)
- Patient Population: Adults with migraine who had a pre-defined insufficient response to triptans. This was defined as:
 - Insufficient efficacy with at least one triptan for at least two of the last three migraine attacks.[\[5\]](#)
 - Poor tolerability leading to discontinuation of a triptan.[\[5\]](#)

- Contraindication to triptan use.[5]
- Intervention: Patients were randomized to treat four migraine attacks with either lasmiditan 100 mg, lasmiditan 200 mg, or placebo for three attacks and lasmiditan 50 mg for one attack. [5]
- Primary Endpoints:
 - Pain freedom at 2 hours in the first attack.[5]
 - Consistency of pain freedom at 2 hours in at least two of three attacks.[5]

Signaling Pathways and Experimental Workflow

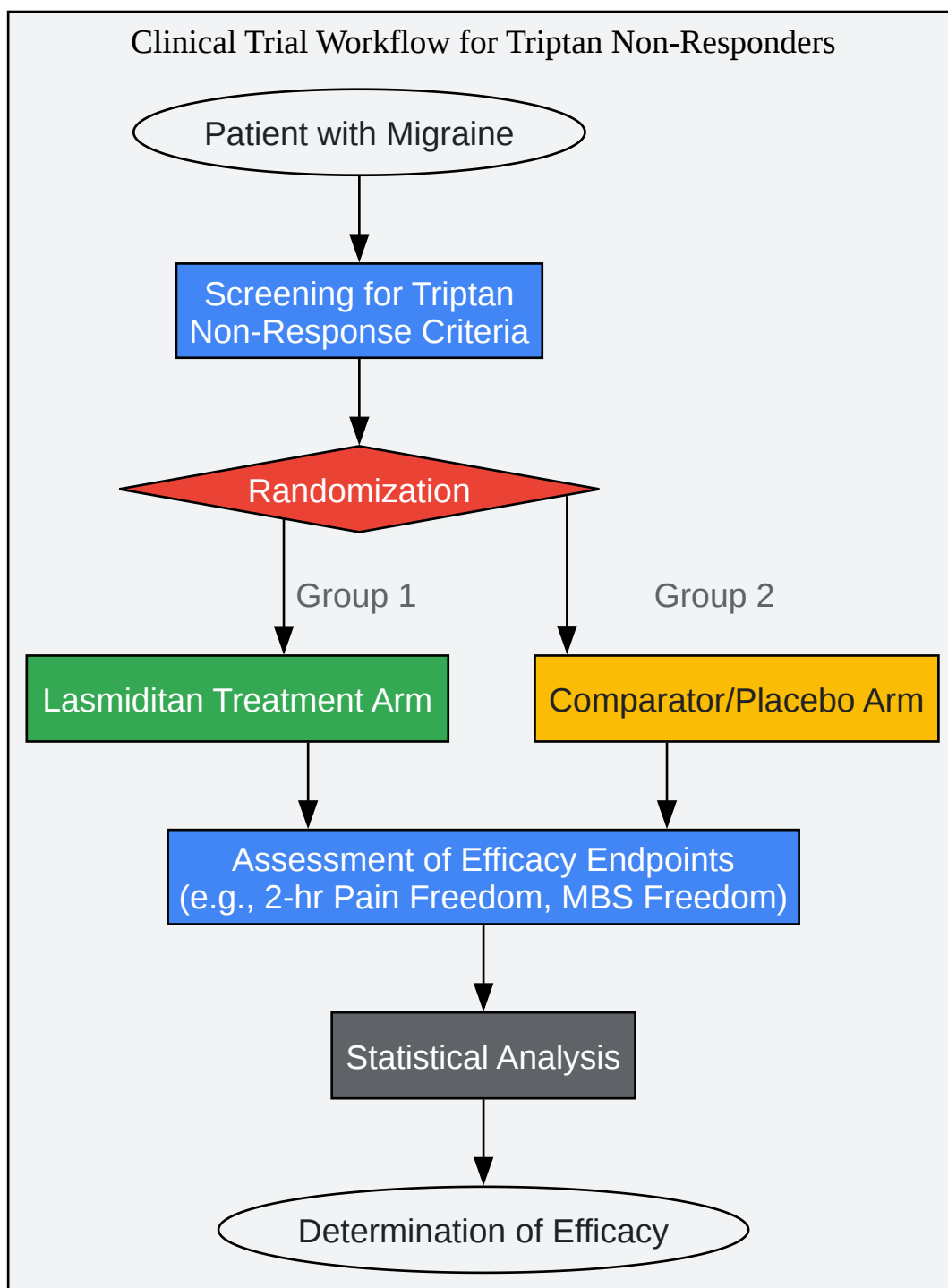
The distinct mechanisms of action of lasmiditan and triptans underpin the clinical observation of lasmiditan's efficacy in patients who do not respond to triptans.



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Caption: Signaling pathways of Triptans and Lasmiditan.

Triptans exert their effect primarily through agonism of 5-HT_{1B} and 5-HT_{1D} receptors.^[10] Activation of 5-HT_{1B} receptors on cranial blood vessels leads to vasoconstriction, while 5-HT_{1D} receptor activation on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).^[10] In contrast, lasmiditan is a selective agonist for the 5-HT_{1F} receptor, which is also located on trigeminal neurons but does not mediate vasoconstriction.^{[11][12]} This difference in receptor affinity and downstream effects provides a mechanistic rationale for why lasmiditan may be effective in patients who do not benefit from triptans.



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Caption: Experimental workflow for clinical trials.

The clinical trials evaluating lasmiditan in triptan non-responders followed a rigorous, controlled methodology. Patients were carefully screened to ensure they met the defined criteria for triptan non-response before being randomized to receive either lasmiditan or a comparator (typically placebo). Efficacy was then assessed at predefined time points using standardized endpoints.

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- To cite this document: BenchChem. [Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1257250#lasmiditan-efficacy-in-patients-with-triptan-non-response>]

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